molecular formula C9H18O2 B2797633 [(2R,5S)-5-Tert-butyloxolan-2-yl]methanol CAS No. 69914-66-5

[(2R,5S)-5-Tert-butyloxolan-2-yl]methanol

Cat. No.: B2797633
CAS No.: 69914-66-5
M. Wt: 158.241
InChI Key: XCZCIXDNRKZCJP-SFYZADRCSA-N
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Description

[(2R,5S)-5-Tert-butyloxolan-2-yl]methanol is an organic compound that features a tert-butyl group attached to an oxolane ring, which is further connected to a methanol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2R,5S)-5-Tert-butyloxolan-2-yl]methanol typically involves the use of flow microreactor systems, which provide a more efficient, versatile, and sustainable method compared to traditional batch processes

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale flow microreactor systems that allow for continuous production with high efficiency and reduced waste. These systems are designed to handle the specific reaction conditions required for the synthesis of this compound, ensuring consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

[(2R,5S)-5-Tert-butyloxolan-2-yl]methanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxolane derivatives.

    Reduction: Reduction reactions can convert the compound into different alcohol derivatives.

    Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions are typically optimized to achieve the desired products with high selectivity and yield.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxolane carboxylic acids, while reduction can produce different alcohol derivatives. Substitution reactions can result in a wide range of functionalized oxolane compounds.

Scientific Research Applications

[(2R,5S)-5-Tert-butyloxolan-2-yl]methanol has several applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which [(2R,5S)-5-Tert-butyloxolan-2-yl]methanol exerts its effects involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to engage in various chemical reactions, influencing biological processes and chemical transformations. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl alcohol: Shares the tert-butyl group but lacks the oxolane ring.

    Oxolane derivatives: Compounds with similar oxolane structures but different substituents.

Uniqueness

[(2R,5S)-5-Tert-butyloxolan-2-yl]methanol is unique due to its combination of a tert-butyl group and an oxolane ring connected to a methanol group. This unique structure imparts specific chemical properties and reactivity patterns that distinguish it from other similar compounds.

By understanding the synthesis, reactions, applications, and mechanisms of this compound, researchers can explore its potential in various scientific and industrial fields, contributing to advancements in chemistry, biology, medicine, and beyond.

Properties

IUPAC Name

[(2R,5S)-5-tert-butyloxolan-2-yl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18O2/c1-9(2,3)8-5-4-7(6-10)11-8/h7-8,10H,4-6H2,1-3H3/t7-,8+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCZCIXDNRKZCJP-SFYZADRCSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1CCC(O1)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)[C@@H]1CC[C@@H](O1)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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